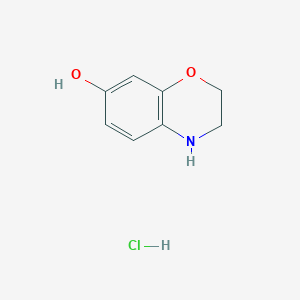

3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride, also known as Hydroxybenzomorpholine, is a compound used in the formulation of permanent hair dyes, colors, and tints . It is an off-white or light pink powder .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines, a class of compounds to which our compound belongs, has been studied extensively. Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .Molecular Structure Analysis

The molecular formula of 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride is C8H9NO2 . Its molecular weight is 151.163 . The InChI code for this compound is 1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 339.7±42.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Allelochemical Properties and Agronomic Utility

Compounds with the (2H)-1,4-benzoxazin-3(4H)-one skeleton, closely related to 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride, have been found to exhibit significant biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, making them of high interest for potential agronomic utility. Their utility extends to the study of metabolism, detoxification mechanisms, and degradation in various systems, including crop soils. The compounds are obtained both from natural sources and through synthetic methodologies, allowing for large-scale applications in agronomy (Macias et al., 2006).

Ecological Role and Bioactivity

The class of (2H)-1,4-benzoxazin-3(4H)-ones has been extensively researched for their isolation, synthesis, and the dynamics of their degradation. These studies have revealed their importance in phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. The potential application of these compounds, including 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride, as leads for natural herbicide models is of current interest. Additionally, their role in the ecological behavior of benzoxazinone-producing plants is being realized, with an emphasis on the role of degradation products in chemical defense mechanisms (Macias et al., 2009).

Synthetic Methodologies and Environmental Implications

The environmentally friendly synthesis of 3,4-dihydro-2H-1,4-benzoxazines, including 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride, has been explored. These methodologies emphasize environmental sustainability, such as the use of phase transfer catalysis conditions, which are significant in reducing the environmental impact of chemical synthesis (Albanese et al., 2003).

Diverse Applications Beyond Polybenzoxazines

Apart from being used as monomers for polybenzoxazines, 3,4-Dihydro-1,3-2H-benzoxazines have found applications in various fields. These include their use as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This highlights the versatility of benzoxazines in applications beyond their traditional use in polymer science (Wattanathana et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-7-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c10-6-1-2-7-8(5-6)11-4-3-9-7;/h1-2,5,9-10H,3-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPVQGATPLORHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2401456.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2401463.png)

![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)